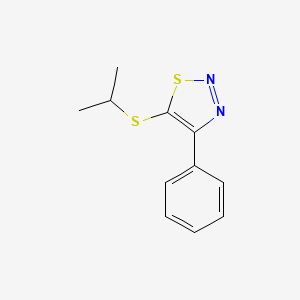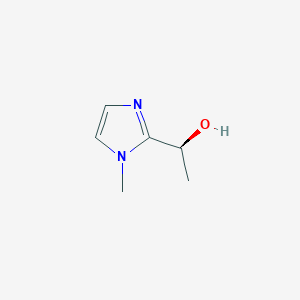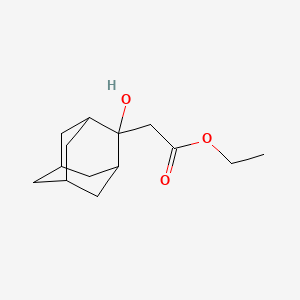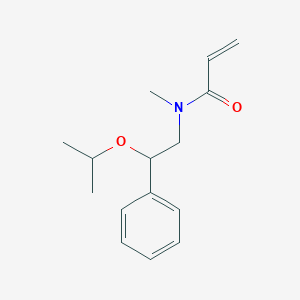
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include the compound’s appearance, smell, taste, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like reactivity, flammability, and toxicity .Scientific Research Applications
Antimicrobial and Antitubercular Activities
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole derivatives have been studied for their potential as antimicrobial and antitubercular agents. Novel derivatives of this compound have demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Additionally, some derivatives have shown higher inhibitory activities against certain cell lines compared to traditional controls like cisplatin (Chandra Sekhar et al., 2019). Similarly, compounds containing 1,3,4-thiadiazole moiety have shown promising activities against various microorganisms (Farghaly et al., 2011).
Corrosion Inhibition
Derivatives of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole have been investigated for their potential as corrosion inhibitors. Studies indicate that these compounds can significantly reduce the corrosion of metals like copper in acidic environments (Tang et al., 2009). This application is particularly relevant in industrial settings where metal corrosion can be a significant issue.
Synthesis and Characterization
The synthesis and characterization of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole and its derivatives have been a significant area of research. Techniques like microwave-assisted synthesis have been utilized to create derivatives with high biological activity, which are useful in various pharmacological applications (Efimova et al., 2009). This research is crucial for understanding the properties and potential applications of these compounds.
Potential Antineoplastic Agents
Some derivatives of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole have been studied for their antineoplastic (anticancer) properties. They have shown effectiveness against various cancer cell lines, indicating their potential as novel anticancer agents. This research is particularly important given the ongoing search for more effective and less toxic cancer treatments (Avvaru et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-5-propan-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-8(2)14-11-10(12-13-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADQBOWCAGMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)



![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)



![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)
